1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-14-12(17)8-5-11(16)15(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXADWCMFYFYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its biological activities :
- Antimicrobial Properties : Research indicates that 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing potential in inhibiting tumor growth. The mechanism of action may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
Pharmacology
The compound's interaction with biological receptors presents opportunities for pharmacological applications:
- NMDA Receptor Modulation : As a potential NMDA receptor antagonist, this compound could be utilized in research related to neurodegenerative diseases and chronic pain management. Its peripheral activity without central nervous system effects allows it to be explored as a therapeutic agent for conditions like chronic pain without the side effects typically associated with CNS-active drugs .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It can be employed in the synthesis of more complex organic molecules, particularly in pharmaceutical development. The unique functional groups allow for further derivatization, enabling chemists to create novel compounds with tailored properties for specific applications .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects at various concentrations, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism Investigation
In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis through specific signaling pathways. The research highlighted its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby providing insights into its mechanism of action as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical processes within the cell.
Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide with structurally or functionally related compounds, focusing on substituents, bioactivity, and synthesis methods:
Key Observations:
Fluorine in N-(3-fluorophenyl)-[...]pyrrolidinecarboxamide () may enhance metabolic stability but lacks reported bioactivity data .
Role of Substituents :
- Bulky groups (e.g., 4-isopropylphenyl in chalcone Compound 4 ) significantly reduce IC₅₀ values (22.41 μg/mL), suggesting enhanced interaction with cellular targets .
- The absence of a methyl group in the target compound’s carboxamide (vs. 1-Cyclohexyl-N-(3-methylphenyl)-[...] in ) may alter solubility or receptor affinity .
Biological Activity
1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a bromophenyl group and a carboxamide, positions it as a subject of interest in various biological studies, particularly concerning its potential therapeutic applications.
- Chemical Formula : C17H21BrN2O2
- CAS Number : 1820666-21-4
- Molecular Weight : 365.265 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : It may interact with specific cell surface receptors, influencing signal transduction pathways.
- Enzyme Inhibition : The compound could inhibit certain enzymes, thereby altering metabolic processes.
- Gene Expression Modulation : It has the potential to affect gene expression through interactions with transcription factors.
Anticancer Activity
Research has highlighted the anticancer properties of this compound. A study conducted on various 5-oxopyrrolidine derivatives demonstrated that compounds similar to this one exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The viability of these cells was notably reduced when treated with concentrations around 100 µM, showcasing its potential as an anticancer agent .
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| This compound | A549 | 66% (at 100 µM) | |
| Cisplatin | A549 | Standard comparison |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise in antimicrobial activities. The structural similarity to other pyrrolidine derivatives suggests potential effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Specific studies have indicated that related compounds demonstrated selective antimicrobial activity, which could be extrapolated to suggest similar properties for this compound .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies comparing this compound to established chemotherapeutics revealed that it may enhance the efficacy of existing treatments by reducing cell viability in cancerous cells while maintaining lower toxicity in non-cancerous cells .
- Antimicrobial Studies : Research on related compounds indicated that modifications in the chemical structure could significantly affect their antimicrobial potency, suggesting that further exploration of this compound's derivatives may yield more effective agents against resistant bacterial strains .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxylate | Carboxylate instead of carboxamide | Potentially lower anticancer activity |
| 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxylic acid | Acidic group instead of amide | Increased solubility but varied activity |
| 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxylhydrazide | Hydrazide group instead of carboxamide | Enhanced interaction with specific targets |
Q & A
Q. What techniques confirm the compound’s stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomers .
- X-ray crystallography : Resolve crystal structures to assign absolute configuration (if single crystals are obtainable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
